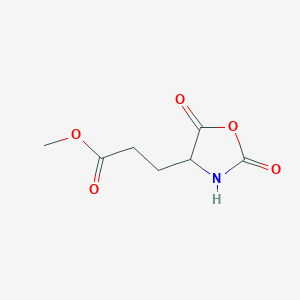
Diphenylacetic anhydride
Übersicht
Beschreibung
Diphenylacetic anhydride (DPHAA) is a chemical reagent used in various organic synthesis processes. It is particularly useful in the kinetic resolution of racemic mixtures, where it can help in producing optically active compounds. DPHAA has been demonstrated to be effective in the presence of a chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM), to produce a variety of optically active 2-hydroxyalkanoates and corresponding 2-acyloxyalkanoates with high enantioselectivity .
Synthesis Analysis
The synthesis of diphenylacetic anhydride-related compounds involves several catalytic and enantioselective processes. For instance, Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates has been achieved using monoprotected chiral amino acid ligands, leading to olefinated products with a specific absolute configuration . Additionally, diphenylacetic acid has been used in the generation of chirality within a two-component molecular crystal, demonstrating its role in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of diphenylacetic acid plays a crucial role in its reactivity and the generation of chirality. In a study, a chiral two-component molecular crystal was formed by self-assembly of acridine and diphenylacetic acid, where the diphenylacetic acid molecule exhibited torsions resembling the blades of a propeller. This structural feature is significant for the stereospecific reactions that follow .
Chemical Reactions Analysis
Diphenylacetic anhydride is involved in various chemical reactions, including kinetic resolution and acylation. It has been used to resolve racemic 2-hydroxyalkanoates effectively, with the addition of pivalic anhydride enhancing the enantioselectivity of the process . Moreover, diphenylacetic acid derivatives have been synthesized and reacted with nucleophilic reagents, such as KI, H2S, and KCN, showcasing its reactivity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of diphenylacetic anhydride are not detailed in the provided papers, its reactivity and role in synthesis suggest that it is a stable and crystalline compound when isolated. It is highly reactive in acylation reactions, which is a key characteristic for its use in organic synthesis . The stability and reactivity of diphenylacetic anhydride make it a valuable reagent in the preparation of optically active compounds and peptides .
Wissenschaftliche Forschungsanwendungen
-
Kinetic Resolution of Alcohols Using an Asymmetric Catalyst Diphenylacetic Anhydride has been used in the kinetic resolution of alcohols using an asymmetric catalyst . This process involves the selective reaction of one enantiomer of a racemic mixture, transforming it into its enantiomerically enriched form.
-
Asymmetric Esterification Another application of Diphenylacetic Anhydride is in the asymmetric esterification of racemic 2‑Hydroxy-γ-butyrolactones . This process involves the reaction of the anhydride with the racemic mixture in the presence of a chiral acyl-transfer catalyst.
-
Synthesis of Dibenzyl Ketone Diphenylacetic Anhydride can be condensed with itself to form dibenzyl ketone . This reaction involves the self-condensation of the anhydride, resulting in the formation of the ketone.
-
Synthesis of Phenylacetone Diphenylacetic Anhydride can also react with a large excess of another carboxylic acid (in the form of an acid anhydride), such as acetic anhydride, to form phenylacetone . This reaction involves the acylation of the anhydride with the acetic anhydride, resulting in the formation of the ketone.
-
Synthesis of Heterocyclic Compounds Diphenylacetic Anhydride can be used in the synthesis of new heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry due to their biological activities.
-
Copolymerization Diphenylacetic Anhydride can be copolymerized with other ketenes such as dimethylketene (DMK) and diethylketene (DEK) to form polyketones . These copolymers have potential applications in various fields due to their unique properties.
Safety And Hazards
Zukünftige Richtungen
The efficient kinetic resolution of a variety of racemic 2-hydroxyarylketone derivatives was developed by asymmetric esterification protocol using diphenylacetic acid, pivalic anhydride, and a catalytic amount of ®-benzotetramisole ( ®-BTM) . This could open up new avenues for the use of Diphenylacetic anhydride in future chemical reactions and processes.
Eigenschaften
IUPAC Name |
(2,2-diphenylacetyl) 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRCMTTYLBDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075127 | |
| Record name | Diphenylacetic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylacetic anhydride | |
CAS RN |
1760-46-9 | |
| Record name | Diphenylacetic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylacetic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLACETIC ACID ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















